molecular formula C20H15Cl2NO B4835980 2,4-dichloro-N-(diphenylmethyl)benzamide

2,4-dichloro-N-(diphenylmethyl)benzamide

Cat. No.: B4835980
M. Wt: 356.2 g/mol
InChI Key: HOKNJZMOCWCGIF-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(diphenylmethyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl core substituted with a diphenylmethyl group at the amide nitrogen. This compound’s structure combines hydrophobic aromatic moieties (diphenylmethyl and dichlorophenyl) with a polar amide linker, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-benzhydryl-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO/c21-16-11-12-17(18(22)13-16)20(24)23-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKNJZMOCWCGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(diphenylmethyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with diphenylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of 2,4-dichloro-N-(diphenylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-N-(diphenylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carbonyl group of the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the diphenylmethyl group, leading to the formation of benzophenone derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the chlorine atoms.

    Reduction Reactions: Corresponding amine derivatives.

    Oxidation Reactions: Benzophenone derivatives and other oxidized products.

Scientific Research Applications

2,4-Dichloro-N-(diphenylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(diphenylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Bulky substituents like diphenylethyl (as in ) or diphenylmethyl may require alternative synthetic strategies (e.g., mechanochemistry) to avoid steric hindrance during alkylation.
  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilic reactivity of the benzoyl chloride, facilitating higher yields in benzoylation steps .

Physicochemical Properties

Comparative physicochemical data for selected analogs:

Compound Name Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų) Reference
2,4-Dichloro-N-(5-chloro-2-methoxyphenyl)benzamide 330.6 4.647 3 30.26
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.3 1.2 2 49.33
2,4-Dichloro-N-(4-methoxyphenyl)benzamide 296.15 Not reported 3 30.26

Key Observations :

  • Chlorine substituents increase molecular weight and hydrophobicity (higher logP), as seen in .
  • Polar groups (e.g., hydroxyl in ) reduce logP and increase solubility but may compromise membrane permeability.
Antiparasitic Activity

Compounds like N-(2-aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide (51 in ) exhibit potent activity against Trypanosoma brucei (IC₅₀ < 1 µM), attributed to the synergistic effects of the 2,4-dichlorobenzoyl group and the basic aminoethyl side chain, which may enhance cellular uptake .

Dihydrofolate Reductase (DHFR) Inhibition

The thiadiazole derivative 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (4 in ) binds DHFR with ΔG = −9.0 kcal/mol, forming hydrogen bonds with Asp 21, Ser 59, and Tyr 22. This surpasses reference compounds like methotrexate (ΔG = −7.5 kcal/mol), highlighting the role of the thiadiazole moiety in enhancing affinity .

Biological Activity

2,4-Dichloro-N-(diphenylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of 2,4-dichloro-N-(diphenylmethyl)benzamide can be represented as follows:

  • Molecular Formula : C16H14Cl2N
  • Molecular Weight : 305.19 g/mol

The biological activity of 2,4-dichloro-N-(diphenylmethyl)benzamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of chlorine atoms enhances the compound's reactivity, while the diphenylmethyl group may facilitate protein-ligand interactions through hydrophobic interactions and π-π stacking.

Enzyme Inhibition

Research indicates that 2,4-dichloro-N-(diphenylmethyl)benzamide exhibits enzyme inhibitory properties. Specifically, it has been studied for its potential to inhibit α-glucosidase and α-amylase, which are critical in carbohydrate metabolism.

  • IC50 Values : The compound demonstrated varying degrees of inhibitory activity with IC50 values ranging from 10.75 ± 0.52 to 130.90 ± 2.42 μM when compared to acarbose (IC50 = 39.48 ± 0.80 μM) .

Antidiabetic Potential

In vitro studies have shown that derivatives of benzamides, including 2,4-dichloro-N-(diphenylmethyl)benzamide, act as glucokinase activators with hypoglycemic effects. This suggests a potential role in managing type 2 diabetes by modulating glucose levels.

  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing and electron-donating groups on the phenyl rings significantly influences the compound's biological activity .

Study on Antidiabetic Activity

A study conducted by Singh et al. evaluated a series of benzamide derivatives for their antidiabetic potential. Among these, 2,4-dichloro-N-(diphenylmethyl)benzamide was identified as having significant α-glucosidase inhibitory activity.

CompoundIC50 (μM)Reference
Acarbose39.48
2,4-Dichloro-N-(diphenylmethyl)benzamide10.75 ± 0.52

This study highlights the compound's potential as a therapeutic agent in diabetes management.

In Silico Studies

Molecular docking simulations have been performed to understand the binding affinity of 2,4-dichloro-N-(diphenylmethyl)benzamide with target enzymes. These studies revealed favorable interactions within the active sites of α-glucosidase and α-amylase, supporting its role as an effective inhibitor .

Toxicity and Safety Profile

Preliminary assessments indicate that derivatives of benzamides like 2,4-dichloro-N-(diphenylmethyl)benzamide exhibit low toxicity profiles and good pharmacokinetic properties according to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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